

Molecular structure and weight of 4-Chloro-3-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 4-Chloro-3-(trifluoromethyl)quinoline

Cat. No.: B1353791

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An In-depth Technical Guide to **4-Chloro-3-(trifluoromethyl)quinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-3-(trifluoromethyl)quinoline**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available information and provides context based on closely related analogs. It covers the molecular structure, physicochemical properties, a plausible synthetic pathway, and the potential applications of this class of compounds in the development of novel therapeutic agents. The strategic placement of the chloro and trifluoromethyl groups on the quinoline scaffold makes it a valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

4-Chloro-3-(trifluoromethyl)quinoline possesses a quinoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group, a

strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring, enhancing its stability and modulating its biological activity.^[1]

Table 1: Physicochemical Properties of **4-Chloro-3-(trifluoromethyl)quinoline** and Related Isomers

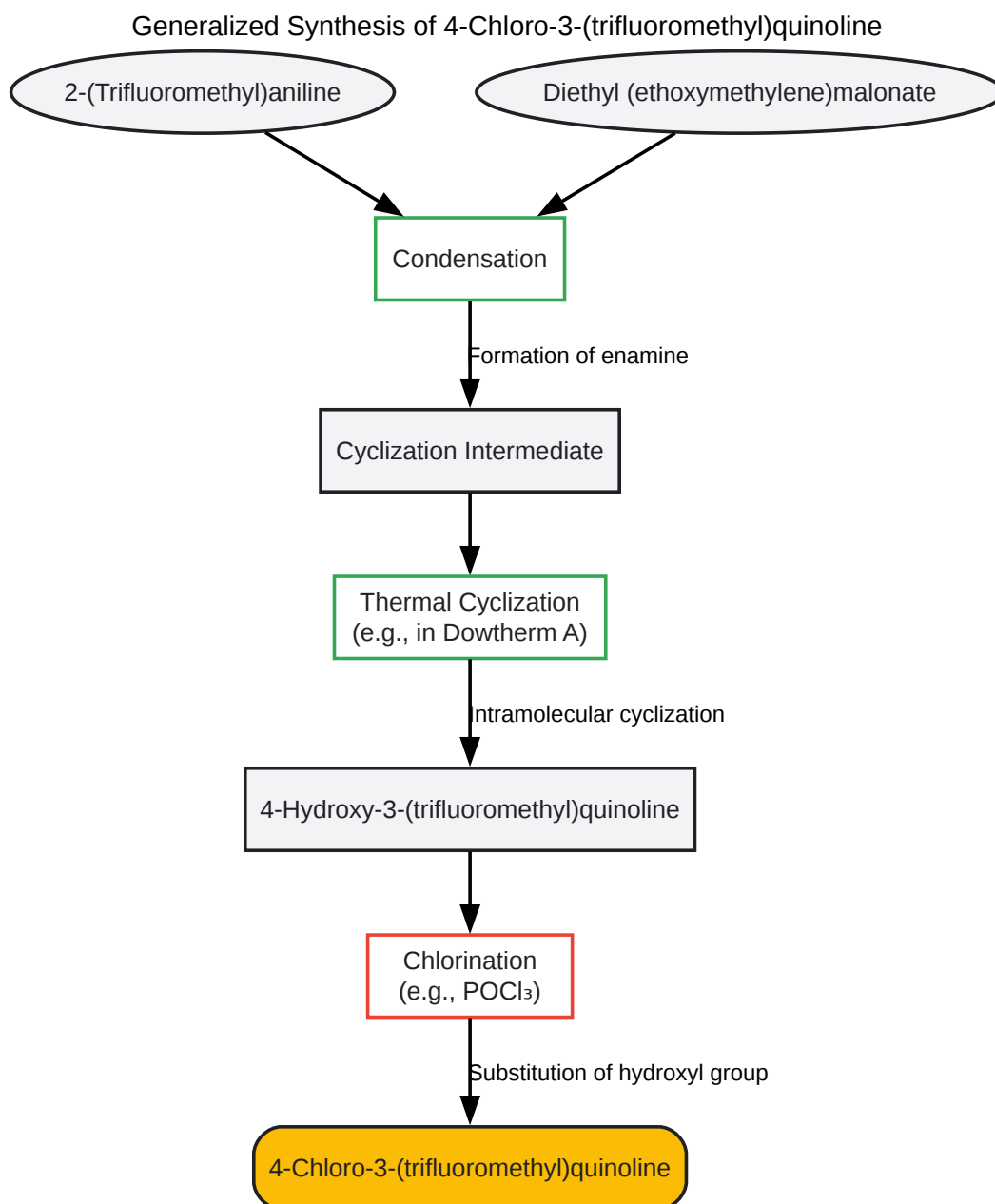
Property	4-Chloro-3-(trifluoromethyl)quinoline	2-Chloro-3-(trifluoromethyl)quinoline	2-Chloro-4-(trifluoromethyl)quinoline	4-Chloro-7-(trifluoromethyl)quinoline
CAS Number	590371-93-0	25199-86-4 ^[2]	2806-29-3	346-55-4 ^[1]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N ^[3]	C ₁₀ H ₅ ClF ₃ N ^[2]	C ₁₀ H ₅ ClF ₃ N	C ₁₀ H ₅ ClF ₃ N ^[1]
Molecular Weight	231.60 g/mol ^[3]	231.60 g/mol ^[2]	231.60 g/mol	231.60 g/mol ^[1]
Melting Point (°C)	Data not available	98-100 ^[2]	39-42	69-71 ^[1]
Boiling Point (°C)	Data not available	282.1±35.0 (Predicted) ^[2]	270.8±35.0 (Predicted) ^[4]	265.5±35.0 (Predicted) ^[1]
Appearance	Likely a solid at room temperature	Solid	Solid	White to light yellow crystalline powder ^[1]
Solubility	Data not available	Data not available	Data not available	Soluble in chloroform ^[1]

Synthesis of 4-Chloro-3-(trifluoromethyl)quinoline

A specific, detailed experimental protocol for the synthesis of **4-Chloro-3-(trifluoromethyl)quinoline** is not readily available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for preparing substituted quinolines, such as the Gould-Jacobs reaction, followed by chlorination.^[1]

Generalized Synthetic Workflow

The synthesis would likely begin with an appropriately substituted aniline, in this case, 2-(trifluoromethyl)aniline. This starting material would undergo condensation with a suitable three-carbon synthon, followed by cyclization and subsequent chlorination to yield the target compound.



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Plausible synthetic pathway for **4-Chloro-3-(trifluoromethyl)quinoline**.

Inferred Experimental Protocol

Step 1: Condensation

- 2-(Trifluoromethyl)aniline would be reacted with diethyl (ethoxymethylene)malonate.
- The mixture would be heated, likely at temperatures around 100-130°C, to facilitate the condensation reaction and elimination of ethanol, forming the corresponding enamine intermediate.

Step 2: Thermal Cyclization

- The intermediate from Step 1 would be added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C.
- This high temperature promotes an intramolecular cyclization to form the quinoline ring system, yielding 4-hydroxy-3-(trifluoromethyl)quinoline, which would precipitate from the hot solution.

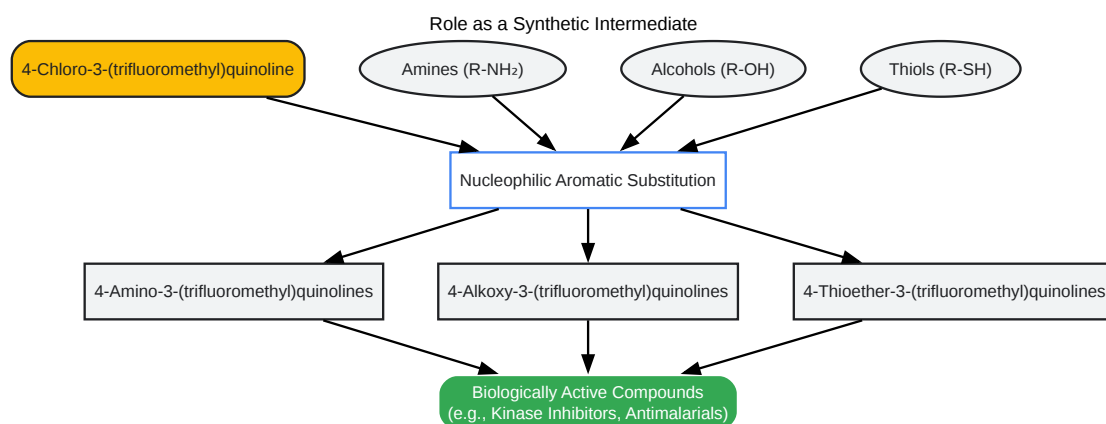
Step 3: Chlorination

- The 4-hydroxy-3-(trifluoromethyl)quinoline intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- The reaction mixture would be heated to reflux to substitute the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, **4-Chloro-3-(trifluoromethyl)quinoline**.
- The product would then be isolated and purified, likely through recrystallization or column chromatography.

Applications in Drug Development

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with applications as antimalarial, anticancer, anti-inflammatory, and antibacterial agents.^{[5][6]} The incorporation of a trifluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability and lipophilicity, which can lead to improved efficacy and pharmacokinetic profiles.^[1]

4-Chloro-3-(trifluoromethyl)quinoline serves as a versatile building block for the synthesis of more complex, biologically active molecules. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various side chains and functional groups to explore structure-activity relationships.



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